JP1302

Description

Properties

IUPAC Name |

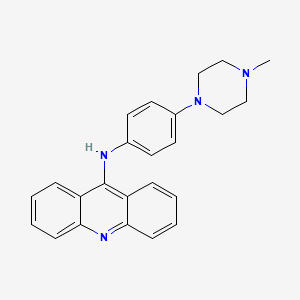

N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4/c1-27-14-16-28(17-15-27)19-12-10-18(11-13-19)25-24-20-6-2-4-8-22(20)26-23-9-5-3-7-21(23)24/h2-13H,14-17H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKGUNQLVFEEBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70230190 | |

| Record name | JP 1302 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80259-18-3 | |

| Record name | Acridin-9-yl[4-(4-methylpiperazin-1-yl)phenyl]amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80259-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JP 1302 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080259183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JP 1302 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of JP1302

For Researchers, Scientists, and Drug Development Professionals

Introduction

JP1302 is a potent and highly selective antagonist for the α2C-adrenoceptor, a member of the G protein-coupled receptor (GPCR) superfamily.[1][2][3] This selectivity profile has positioned this compound as a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the α2C-adrenoceptor. Furthermore, its demonstrated efficacy in preclinical models of neuropsychiatric disorders suggests its potential as a therapeutic agent. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its binding and functional characteristics, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Core Mechanism of Action: Selective α2C-Adrenoceptor Antagonism

Quantitative Data Presentation

The selectivity and potency of this compound have been quantified through various in vitro assays. The following tables summarize the key binding affinity (Ki) and functional antagonism (KB) values for this compound at human and rodent α2-adrenoceptor subtypes.

Table 1: Binding Affinity (Ki) of this compound at Human and Rodent α2-Adrenoceptor Subtypes

| Receptor Subtype | Species | Ki (nM) |

| α2C | Human | 28 ± 2 |

| α2B | Human | 1470 ± 130 |

| α2A | Human | 3150 ± 50 |

| α2D | Rodent | 1700 ± 200 |

Data sourced from MedchemExpress and Tocris Bioscience.[1][5]

Table 2: Functional Antagonism (KB) of this compound at Human α2-Adrenoceptor Subtypes

| Receptor Subtype | KB (nM) |

| α2C | 16 |

| α2A | 1500 |

| α2B | 2200 |

These data highlight the remarkable selectivity of this compound for the human α2C-adrenoceptor, with approximately 50- to 100-fold greater affinity and over 90-fold greater antagonist potency compared to the α2A and α2B subtypes.[2][5]

Signaling Pathways Modulated by this compound

As an antagonist of the Gi-coupled α2C-adrenoceptor, this compound prevents the inhibition of adenylyl cyclase, leading to a relative increase in intracellular cAMP levels. This, in turn, can influence the activity of protein kinase A (PKA) and downstream signaling cascades.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical characterization of this compound.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for α2-adrenoceptor subtypes.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing human α2A-, α2B-, or α2C-adrenoceptors, or rodent α2D-adrenoceptors, are prepared.

-

Radioligand: [3H]-RS-79948-197 is commonly used as the radioligand.

-

Assay Buffer: 50 mM KH2PO4, pH 7.5.

-

Incubation: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: Non-linear regression analysis is used to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Antagonism Assays

Objective: To determine the functional antagonist potency (KB) of this compound.

Methodology:

-

Cell Culture: Cells stably expressing one of the human α2-adrenoceptor subtypes are used.

-

Agonist: A known α2-adrenoceptor agonist, such as UK 14,304, is used to stimulate the receptor.

-

Assay: The assay measures a downstream effect of receptor activation, such as [35S]GTPγS binding or inhibition of forskolin-stimulated cAMP accumulation.

-

Procedure: Concentration-response curves for the agonist are generated in the absence and presence of various concentrations of this compound.

-

Data Analysis: The Schild equation is used to calculate the pA2 value, from which the KB value is derived.

In Vivo Behavioral Assays

Objective: To assess the antidepressant-like effects of this compound.

Methodology:

-

Animals: Male mice are typically used.

-

Apparatus: A cylindrical container filled with water (25 ± 1°C) to a depth where the mouse cannot touch the bottom.

-

Procedure: Mice are placed in the water for a 6-minute session. The duration of immobility during the last 4 minutes is recorded.

-

Drug Administration: this compound or a vehicle control is administered intraperitoneally (i.p.) at a specified time before the test.

-

Analysis: A reduction in immobility time is interpreted as an antidepressant-like effect.

Objective: To assess the antipsychotic-like effects of this compound.

Methodology:

-

Animals: Adult male rats are commonly used.

-

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.

-

Procedure: The test consists of trials with a startling pulse alone and trials where the pulse is preceded by a weaker, non-startling prepulse.

-

Drug Administration: A psychotomimetic agent (e.g., phencyclidine, PCP) is administered to induce a deficit in PPI. This compound is then administered to assess its ability to reverse this deficit.

-

Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-plus-pulse trials compared to the pulse-alone trials. A reversal of the PCP-induced PPI deficit suggests antipsychotic-like activity.

Conclusion

This compound is a highly selective and potent antagonist of the α2C-adrenoceptor. Its mechanism of action, centered on the blockade of this inhibitory GPCR, leads to the modulation of downstream signaling pathways and demonstrates significant antidepressant- and antipsychotic-like effects in preclinical models. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and the therapeutic potential of targeting the α2C-adrenoceptor.

References

- 1. Pharmacological characterization and CNS effects of a novel highly selective alpha2C-adrenoceptor antagonist JP-1302 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. JP-1302: a new tool to shed light on the roles of α2C-adrenoceptors in brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Reactome | Alpha-2A,alpha-2C Adrenergic Receptors bind adrenaline or noradrenaline [reactome.org]

JP-1302: A Technical Guide to a Selective Alpha-2c Adrenoceptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

JP-1302, chemically identified as acridin-9-yl-[4-(4-methylpiperazin-1-yl)-phenyl]amine, is a potent and highly selective antagonist of the alpha-2c adrenoceptor (α2c-AR).[1] This subtype of the α2-adrenoceptor family, which also includes α2a and α2b, is primarily expressed in the central nervous system (CNS), including the striatum, olfactory tubercle, and hippocampus.[2] The distinct localization of the α2c-AR subtype and its role in modulating neurotransmitter release have made it a compelling target for the development of novel therapeutics for neuropsychiatric disorders.[1][3] JP-1302's high selectivity offers a valuable pharmacological tool to investigate the specific functions of the α2c-adrenoceptor and explore its therapeutic potential. This document provides a comprehensive technical overview of JP-1302, including its pharmacological data, detailed experimental protocols for its characterization, and insights into the underlying signaling pathways.

Pharmacological Data

The defining characteristic of JP-1302 is its remarkable selectivity for the human alpha-2c adrenoceptor over the α2a and α2b subtypes. This selectivity has been quantified through extensive in vitro binding and functional assays.

Binding Affinity and Selectivity

The binding affinity of JP-1302 and a comparator non-selective antagonist, atipamezole (B1667673), for the human α2-adrenoceptor subtypes is summarized in the table below. The data are presented as Ki (inhibition constant) and Kb (dissociation constant of an antagonist) values, with lower values indicating higher binding affinity.

| Compound | Receptor Subtype | Ki (nM) | Kb (nM) | Selectivity (fold) vs. α2a | Selectivity (fold) vs. α2b |

| JP-1302 | α2c | 28 | 16 | ~93 | ~137.5 |

| α2a | 3150 | 1500 | - | - | |

| α2b | 1470 | 2200 | - | - | |

| Atipamezole | α2a | - | - | - | - |

| α2b | - | - | - | - | |

| α2c | - | - | - | - |

Signaling Pathways

The alpha-2c adrenoceptor is a G-protein coupled receptor (GPCR) that primarily signals through the inhibitory Gi/Go family of G-proteins. Antagonism of this receptor by JP-1302 blocks the downstream signaling cascade initiated by endogenous agonists like norepinephrine (B1679862) and epinephrine.

Canonical Alpha-2c Adrenoceptor Signaling and the Action of JP-1302

The binding of an agonist to the α2c-AR triggers a conformational change, leading to the activation of the associated Gi/Go protein. This results in the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate the activity of various effector proteins, including ion channels. JP-1302, as a competitive antagonist, binds to the α2c-AR without activating it, thereby preventing the agonist-induced signaling cascade.

Figure 1. Alpha-2c Adrenoceptor Signaling Pathway and JP-1302 Antagonism.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize JP-1302.

In Vitro Assays

This assay determines the binding affinity (Ki) of JP-1302 for the alpha-2c adrenoceptor.

-

Materials:

-

Cell membranes from a stable cell line expressing the human α2c-adrenoceptor (e.g., CHO or HEK293 cells).

-

Radioligand: [3H]-rauwolscine (a non-selective α2-antagonist).

-

JP-1302 (unlabeled competitor).

-

Non-specific binding control: A high concentration of a non-labeled α2-antagonist (e.g., 10 µM atipamezole).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

-

-

Procedure:

-

Prepare a series of dilutions of JP-1302.

-

In a 96-well plate, add the cell membranes, a fixed concentration of [3H]-rauwolscine, and varying concentrations of JP-1302 or the non-specific binding control.

-

Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of JP-1302 by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of JP-1302 to generate a competition curve and determine the IC50 value (the concentration of JP-1302 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2. Workflow for Radioligand Binding Assay.

This assay measures the functional potency (Kb) of JP-1302 in blocking agonist-induced inhibition of cAMP production.

-

Materials:

-

A cell line expressing the human α2c-adrenoceptor (e.g., CHO or HEK293 cells).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

An α2-adrenoceptor agonist (e.g., UK 14,304).

-

JP-1302.

-

A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Procedure:

-

Culture the cells in 96-well plates.

-

Pre-incubate the cells with various concentrations of JP-1302.

-

Stimulate the cells with a fixed concentration of forskolin and a range of concentrations of the α2-agonist.

-

Incubate for a specified time to allow for changes in intracellular cAMP levels.

-

Lyse the cells and measure the cAMP concentration using a commercial kit according to the manufacturer's instructions.

-

Plot the agonist dose-response curves in the absence and presence of different concentrations of JP-1302.

-

Determine the Schild plot analysis to calculate the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. The Kb can be derived from the pA2 value.

-

In Vivo Assays

The FST is a widely used behavioral test to screen for antidepressant-like activity.

-

Apparatus:

-

A transparent glass cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

-

-

Procedure:

-

Pre-test session (Day 1): Place each rat individually in the cylinder for 15 minutes. This is to induce a state of behavioral despair.

-

After the pre-test, remove the rats, dry them, and return them to their home cages.

-

Test session (Day 2): Administer JP-1302 (e.g., via intraperitoneal injection) at the desired doses 30-60 minutes before the test. A vehicle control group and a positive control group (e.g., a known antidepressant) should be included.

-

Place the rats back into the cylinder for a 5-minute test session.

-

Record the behavior of the rats, typically scoring the duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing.

-

A significant decrease in immobility time is indicative of an antidepressant-like effect.[1]

-

PPI is a measure of sensorimotor gating, and deficits in PPI are observed in certain psychiatric disorders like schizophrenia.

-

Apparatus:

-

A startle response system consisting of a sound-attenuating chamber, a loudspeaker for delivering acoustic stimuli, and a sensor to measure the whole-body startle response.

-

-

Procedure:

-

Administer JP-1302 or vehicle to the rats. In some protocols, a psychosis-inducing agent like phencyclidine (PCP) is used to disrupt PPI, and the ability of JP-1302 to reverse this deficit is measured.[1]

-

Place each rat in the startle chamber and allow for a 5-10 minute acclimation period with background white noise.

-

The test session consists of a series of trials, including:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

-

Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 70-85 dB) is presented shortly before the strong pulse.

-

No-stimulus trials: Only background noise is present.

-

-

Measure the startle amplitude in each trial.

-

Calculate the percentage of PPI for each prepulse-pulse combination: %PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100.

-

An increase in %PPI or a reversal of a PCP-induced deficit in PPI suggests an antipsychotic-like potential.[1]

-

Conclusion

JP-1302 is a highly selective and potent antagonist of the alpha-2c adrenoceptor. Its pharmacological profile makes it an invaluable research tool for elucidating the physiological and pathophysiological roles of this specific adrenoceptor subtype. The data and experimental protocols presented in this guide provide a foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the alpha-2c adrenoceptor with selective antagonists like JP-1302 for the treatment of various CNS disorders. The antidepressant and antipsychotic-like effects observed in preclinical models highlight the promise of this approach.[1][3] Further research is warranted to fully understand the mechanisms of action and translate these findings into clinical applications.

References

- 1. Gi alpha subunit - Wikipedia [en.wikipedia.org]

- 2. Evaluation of the effects of a specific alpha 2-adrenoceptor antagonist, atipamezole, on alpha 1- and alpha 2-adrenoceptor subtype binding, brain neurochemistry and behaviour in comparison with yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation, Signaling and Physiological Functions of G-proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Recombinant human alpha 2-adrenoceptor subtypes: comparison of [3H]rauwolscine, [3H]atipamezole and [3H]RX821002 as radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of α2AR trafficking and signaling by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactome | Alpha-2A,alpha-2C Adrenergic Receptors activate Gi.Go heterotrimeric G proteins [reactome.org]

- 8. diva-portal.org [diva-portal.org]

The Pharmacological Profile of JP1302: A Selective α2C-Adrenoceptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JP1302, chemically identified as acridin-9-yl-(4-(4-methylpiperazin-1-yl)-phenyl)amine, is a potent and highly selective antagonist of the α2C-adrenoceptor.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its binding affinity, in vitro and in vivo functional effects, and the experimental protocols utilized for its characterization. The data presented herein support the potential of this compound as a valuable research tool and a therapeutic candidate for neuropsychiatric and renal disorders.[3]

Introduction

The α2-adrenoceptors, a family of G protein-coupled receptors, are comprised of three subtypes: α2A, α2B, and α2C.[4] While the α2A and α2B subtypes are widely distributed and involved in a range of physiological processes, the α2C-adrenoceptor has a more restricted expression, suggesting a more specialized role.[2] The development of subtype-selective ligands like this compound has been crucial in elucidating the specific functions of the α2C-adrenoceptor.[4][5] This document synthesizes the current knowledge on the pharmacological characteristics of this compound.

Pharmacodynamics

Receptor Binding Affinity

This compound exhibits a high affinity and selectivity for the human α2C-adrenoceptor.[1][3] Radioligand binding assays have been employed to determine its binding profile across the α2-adrenoceptor subtypes. The antagonist potencies (KB values) and inhibition constants (Ki) are summarized in the table below.

| Receptor Subtype | KB (nM) [1][2] | Ki (nM) [3][6] | Selectivity (fold) vs. α2C |

| Human α2A | 1500 | 3150 | ~94-197 |

| Human α2B | 2200 | 1470 | ~92-138 |

| Human α2C | 16 | 28 | 1 |

| Rodent α2D | - | 1700 | ~61 |

Table 1: Binding Affinity and Antagonist Potency of this compound at Adrenoceptor Subtypes.

Mechanism of Action

This compound functions as a competitive antagonist at the α2C-adrenoceptor.[1] α2C-adrenoceptors are coupled to inhibitory G proteins (Gαi/o).[2] Upon activation by endogenous agonists like norepinephrine (B1679862), these receptors inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and modulate the activity of voltage-gated calcium channels.[2] By blocking the binding of agonists, this compound prevents these downstream signaling events.

In Vitro and In Vivo Pharmacology

In Vitro Studies

Functional assays, such as GTPγS binding assays, have confirmed the antagonist properties of this compound. In these assays, this compound potently antagonizes adrenaline-stimulated [35S]GTPγS binding.[6]

In Vivo Studies

Animal models have been instrumental in demonstrating the potential therapeutic effects of this compound.

-

Neuropsychiatric Effects: In rodent models, this compound has shown antidepressant and antipsychotic-like effects.[1][2] It effectively reduces immobility time in the forced swimming test (FST) and reverses the phencyclidine (PCP)-induced deficit in prepulse inhibition (PPI) of the startle reflex.[1][4]

-

Renal Effects: this compound has demonstrated protective effects in a rat model of renal ischemia-reperfusion injury. Both pre- and post-treatment with this compound ameliorated renal dysfunction, histological damage, and reduced the expression of pro-inflammatory cytokines.[3]

| In Vivo Model | Species | Dose Range | Observed Effect | Reference |

| Forced Swimming Test (FST) | Rat | 1-10 µmol/kg | Decreased immobility time | [3] |

| Prepulse Inhibition (PPI) | Rat | 5 µmol/kg | Reversal of PCP-induced deficit | [3] |

| Renal Ischemia-Reperfusion | Rat | 3 mg/kg (IV) | Ameliorated renal dysfunction | [3] |

Table 2: Summary of In Vivo Effects of this compound.

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of this compound.

-

Materials:

-

Cell membranes expressing human α2A, α2B, and α2C-adrenoceptors.

-

[3H]-rauwolscine or [3H]-RX821002 as the radioligand.

-

This compound at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate cell membranes with the radioligand and varying concentrations of this compound in the binding buffer.

-

Allow the reaction to reach equilibrium.

-

Terminate the binding by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate Ki values using the Cheng-Prusoff equation.

-

Forced Swimming Test (FST)

This protocol outlines the procedure for assessing the antidepressant-like effects of this compound.

-

Apparatus: A transparent glass cylinder (e.g., 46 cm height, 20 cm diameter) filled with water (25°C) to a depth that prevents the animal from touching the bottom or escaping.

-

Procedure:

-

Pre-test session: On day 1, individually place each rat in the cylinder for a 15-minute period.

-

Drug administration: On day 2, administer this compound or vehicle to the animals.

-

Test session: 24 hours after the pre-test, place the animals back into the cylinder for a 5-minute test session.

-

Data analysis: Record the duration of immobility during the 5-minute test session. A decrease in immobility time is indicative of an antidepressant-like effect.

-

Prepulse Inhibition (PPI) of Startle Reflex

This protocol is used to evaluate the antipsychotic-like potential of this compound.

-

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.

-

Procedure:

-

Acclimation: Place the animal in the startle chamber for a brief acclimation period.

-

Stimuli presentation: Present a series of trials, including:

-

Pulse-alone trials (a loud startling stimulus).

-

Prepulse-pulse trials (a weaker, non-startling stimulus preceding the loud pulse).

-

No-stimulus trials.

-

-

Drug administration: Administer this compound or vehicle, and in some paradigms, a PPI-disrupting agent like phencyclidine (PCP).

-

Data analysis: Calculate the percentage of PPI as follows: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100. A reversal of a drug-induced PPI deficit suggests an antipsychotic-like effect.

-

Signaling Pathways

The antagonism of the α2C-adrenoceptor by this compound has implications for various neurotransmitter systems. By blocking the inhibitory presynaptic α2C-autoreceptors, this compound can lead to an increase in norepinephrine release, particularly under conditions of low neuronal firing. Furthermore, α2C-adrenoceptors are known to modulate the release of other neurotransmitters, including GABA. The antipsychotic-like effects of this compound may be mediated through its interaction with the glutamatergic system, potentially by reversing the effects of NMDA receptor antagonists like PCP.

References

- 1. Post-treatment with JP-1302 protects against renal ischemia/reperfusion-induced acute kidney injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of Selectively Targeting the α2C-Adrenoceptor in Cognition, Depression, and Schizophrenia—New Developments and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization and CNS effects of a novel highly selective α2C-adrenoceptor antagonist JP-1302 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. animal.research.wvu.edu [animal.research.wvu.edu]

An In-depth Technical Guide to JP1302: A Selective α2C-Adrenoceptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

JP1302, chemically identified as acridin-9-yl-(4-(4-methylpiperazin-1-yl)-phenyl)amine, is a potent and highly selective antagonist of the α2C-adrenoceptor. This technical guide provides a comprehensive overview of its chemical structure, synthesis, and pharmacological properties. Detailed experimental protocols for its characterization and data on its binding affinities are presented to facilitate further research and development. Additionally, the signaling pathways associated with its mechanism of action are illustrated, providing insights into its potential therapeutic applications in neuropsychiatric disorders.

Chemical Structure and Properties

This compound is a synthetic organic compound with the following key properties:

-

Chemical Name: acridin-9-yl-(4-(4-methylpiperazin-1-yl)-phenyl)amine

-

Molecular Formula: C₂₄H₂₄N₄

-

Molecular Weight: 368.48 g/mol

-

CAS Number: 80259-18-3

The chemical structure of this compound is characterized by a central acridine (B1665455) core linked to a 4-(4-methylpiperazin-1-yl)-phenylamine moiety.

Synthesis of this compound

The synthesis of this compound is detailed in the patent application WO01/64645 A2. A general synthetic approach for related 9-aminoacridine (B1665356) derivatives involves the nucleophilic substitution of a 9-chloroacridine (B74977) precursor with an appropriate amine.

A plausible synthetic route for this compound would involve the reaction of 9-chloroacridine with 4-(4-methylpiperazin-1-yl)aniline. This reaction is typically carried out in a suitable solvent and may be facilitated by a base.

Caption: General synthetic workflow for this compound.

Pharmacological Data

This compound exhibits high selectivity for the α2C-adrenoceptor over other α2-adrenoceptor subtypes. The binding affinities and antagonist potencies are summarized in the table below.

| Receptor Subtype | Ki (nM) | KB (nM) |

| Human α2A | 1500 | 1500 |

| Human α2B | 2200 | 2200 |

| Human α2C | 28 | 16 |

Data compiled from published literature.

Signaling Pathway of this compound Action

This compound acts as an antagonist at presynaptic α2C-adrenoceptors, which are G-protein coupled receptors (GPCRs) linked to Gi proteins. In their active state, these receptors inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and subsequent inhibition of neurotransmitter release.

By blocking the α2C-adrenoceptor, this compound disinhibits the release of neurotransmitters such as norepinephrine (B1679862) and dopamine (B1211576) in specific brain regions. This increase in neurotransmitter availability is thought to underlie its observed antidepressant and antipsychotic-like effects.

Caption: Proposed signaling pathway of this compound's antagonistic action.

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for α2-adrenoceptor subtypes.

Materials:

-

Cell membranes expressing human α2A, α2B, or α2C-adrenoceptors.

-

[³H]-Rauwolscine (radioligand).

-

This compound solutions of varying concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a reaction mixture containing cell membranes, [³H]-Rauwolscine (at a concentration close to its Kd), and varying concentrations of this compound in binding buffer.

-

Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., phentolamine).

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific [³H]-Rauwolscine binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro [³⁵S]GTPγS Functional Antagonism Assay

This assay measures the ability of this compound to antagonize agonist-stimulated G-protein activation.

Materials:

-

Cell membranes expressing the α2C-adrenoceptor.

-

[³⁵S]GTPγS.

-

An α2-adrenoceptor agonist (e.g., norepinephrine).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP, pH 7.4).

Procedure:

-

Pre-incubate cell membranes with varying concentrations of this compound.

-

Initiate the reaction by adding the agonist and [³⁵S]GTPγS.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Construct agonist concentration-response curves in the absence and presence of different concentrations of this compound.

-

Determine the antagonist's potency (KB) using Schild analysis.

In Vivo Forced Swimming Test (FST) in Rats

This test is a widely used model to assess antidepressant-like activity.

Apparatus:

-

A transparent glass or plastic cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of approximately 30 cm.

Procedure:

-

Pre-test session: On day 1, individually place each rat in the cylinder for a 15-minute swim session. This is for adaptation.

-

Test session: 24 hours after the pre-test, administer this compound or vehicle to the rats at the desired dose and route.

-

After a specified pre-treatment time (e.g., 30-60 minutes), place the rats back into the swim cylinder for a 5-minute test session.

-

Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

-

A significant reduction in immobility time in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

In Vivo Prepulse Inhibition (PPI) of Startle in Rats

PPI is a measure of sensorimotor gating, which is often deficient in schizophrenic patients. This test assesses antipsychotic-like potential.

Apparatus:

-

A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.

Procedure:

-

Administer this compound, a psychotomimetic agent (e.g., phencyclidine, PCP, to induce a PPI deficit), or vehicle to the rats.

-

After a pre-treatment period, place each rat individually into the startle chamber.

-

Allow for a 5-10 minute acclimatization period with background white noise (e.g., 65-70 dB).

-

The test session consists of a series of trials presented in a pseudo-random order:

-

Pulse-alone trials: A strong startling stimulus (e.g., 120 dB) is presented.

-

Prepulse-pulse trials: A weaker, non-startling stimulus (prepulse, e.g., 75-85 dB) is presented shortly (e.g., 100 ms) before the startling pulse.

-

No-stimulus trials: Only background noise is present.

-

-

The startle response is measured for each trial.

-

PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: PPI (%) = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100.

-

A reversal of the PCP-induced deficit in PPI by this compound indicates antipsychotic-like activity.

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the α2C-adrenoceptor in the central nervous system. Its high selectivity makes it a promising lead compound for the development of novel therapeutics for neuropsychiatric disorders, such as depression and schizophrenia. The data and protocols presented in this guide are intended to support and stimulate further research into this important molecule and its therapeutic potential.

JP1302: A Technical Guide to a Selective α2C-Adrenoceptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

JP1302 is a potent and highly selective antagonist of the α2C-adrenoceptor, a G protein-coupled receptor predominantly expressed in the central nervous system.[1][2] Its chemical name is acridin-9-yl-[4-(4-methylpiperazin-1-yl)-phenyl]amine.[1] Developed by Orion Corporation, a Finnish pharmaceutical company with a long history in drug discovery, this compound has emerged as a valuable research tool for elucidating the physiological roles of the α2C-adrenoceptor and as a potential therapeutic agent for neuropsychiatric disorders.[1][3] This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of this compound, with a focus on its mechanism of action, experimental evaluation, and the underlying signaling pathways.

Discovery and History

The development of this compound stems from the broader effort to create subtype-selective ligands for adrenergic receptors to minimize off-target effects and enhance therapeutic efficacy. While the precise timeline of this compound's discovery is not publicly detailed, it is a product of Orion Pharma's long-standing research and development program, which has a history of focusing on neurological disorders.[3][4] The primary pharmacological characterization of this compound was published in 2007, establishing it as a novel and highly selective tool for studying the α2C-adrenoceptor.[1][5]

Mechanism of Action

This compound functions as a competitive antagonist at the α2C-adrenoceptor. This receptor is one of three subtypes of the α2-adrenergic receptor family (α2A, α2B, and α2C), which are G protein-coupled receptors that mediate the effects of norepinephrine (B1679862) and epinephrine.[6] The α2C-adrenoceptor, in particular, is involved in the regulation of neurotransmitter release and has been implicated in the pathophysiology of depression and psychosis.[1] By selectively blocking the α2C-adrenoceptor, this compound is thought to modulate downstream signaling pathways, leading to its observed antidepressant and antipsychotic-like effects in preclinical models.[1]

Signaling Pathway of α2C-Adrenoceptor and this compound's Point of Intervention

The α2C-adrenoceptor is coupled to the inhibitory G protein, Gi. Upon activation by endogenous agonists like norepinephrine, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA) and modulates the function of various downstream effectors. This compound acts by binding to the α2C-adrenoceptor and preventing the binding of endogenous agonists, thereby blocking this inhibitory signaling cascade.

Quantitative Data

The selectivity and potency of this compound have been quantified through in vitro binding and functional antagonism assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity (Ki) of this compound for Human Adrenergic Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| α2A | 1,500 |

| α2B | 2,200 |

| α2C | 16 |

Data from Sallinen et al., 2007[1]

Table 2: Antagonist Potency (KB) of this compound at Human Adrenergic Receptor Subtypes

| Receptor Subtype | KB (nM) |

| α2A | 1,500 |

| α2B | 2,200 |

| α2C | 16 |

Data from Sallinen et al., 2007[1]

Experimental Protocols

The preclinical efficacy of this compound has been demonstrated in several key behavioral models. The general methodologies for these experiments are described below.

In Vitro Radioligand Binding and Functional Antagonism Assays

Objective: To determine the binding affinity and antagonist potency of this compound for different α2-adrenoceptor subtypes.

General Methodology:

-

Cell Lines: Stably transfected cell lines expressing individual human α2A, α2B, or α2C-adrenoceptor subtypes are used.

-

Radioligand Binding Assay:

-

Cell membranes are incubated with a specific radioligand for the α2-adrenoceptors (e.g., [3H]RX821002).

-

Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptors.

-

The amount of bound radioactivity is measured, and the inhibition constant (Ki) is calculated using competitive binding analysis.

-

-

Functional Antagonism Assay (e.g., [35S]GTPγS Binding Assay):

-

Cell membranes are incubated with a non-hydrolyzable GTP analog, [35S]GTPγS.

-

An α2-adrenoceptor agonist (e.g., norepinephrine) is added to stimulate G protein activation, which is measured by the binding of [35S]GTPγS.

-

The ability of this compound to inhibit the agonist-stimulated [35S]GTPγS binding is measured at various concentrations.

-

The antagonist dissociation constant (KB) is calculated from the concentration-response curves.

-

Forced Swim Test (FST)

Objective: To assess the antidepressant-like effects of this compound in rodents.

Methodology:

-

Apparatus: A transparent glass cylinder (e.g., 46 cm height, 20 cm diameter) is filled with water (e.g., 25°C) to a depth where the animal cannot touch the bottom or escape.[1]

-

Procedure:

-

Rats are individually placed in the water-filled cylinder for a predetermined period (e.g., a 15-minute pre-test followed by a 5-minute test session 24 hours later).[1]

-

The duration of immobility (floating with only minimal movements to keep the head above water) is recorded.

-

This compound or a vehicle control is administered prior to the test session.

-

-

Endpoint: A significant reduction in the duration of immobility is indicative of an antidepressant-like effect.

Prepulse Inhibition (PPI) of Startle Reflex

Objective: To evaluate the antipsychotic-like potential of this compound by measuring its effect on sensorimotor gating.

Methodology:

-

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.

-

Procedure:

-

Animals are placed in the startle chamber and allowed to acclimate.

-

A series of trials are presented, including:

-

Pulse-alone trials: A strong, startling acoustic stimulus (e.g., 120 dB white noise) is presented.

-

Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse, e.g., 70-80 dB) is presented shortly before the startling pulse.

-

No-stimulus trials: Background noise only.

-

-

The startle response is measured in all trials.

-

To induce a PPI deficit (a model of psychosis), a drug like phencyclidine (PCP) can be administered. This compound is then co-administered to assess its ability to reverse this deficit.

-

-

Endpoint: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials. A reversal of a drug-induced PPI deficit suggests antipsychotic-like activity.

Conclusion

This compound is a highly selective α2C-adrenoceptor antagonist that has proven to be an invaluable tool for dissecting the complex roles of this receptor subtype in the central nervous system. Its pharmacological profile, characterized by a significant preference for the α2C subtype over α2A and α2B, allows for more precise investigations into its function. Preclinical studies using established behavioral models like the Forced Swim Test and Prepulse Inhibition have demonstrated its potential antidepressant and antipsychotic-like effects. Further research into this compound and similar selective ligands will continue to enhance our understanding of neuropsychiatric disorders and may pave the way for novel therapeutic strategies.

References

- 1. Pharmacological characterization and CNS effects of a novel highly selective α2C-adrenoceptor antagonist JP-1302 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. History [orionpharma.com]

- 4. Pipeline [orionpharma.com]

- 5. JP-1302: a new tool to shed light on the roles of α2C-adrenoceptors in brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

JP1302: A Technical Guide for Researchers

This technical guide provides an in-depth overview of JP1302, a potent and selective α2C-adrenoceptor antagonist. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, pharmacological profile, and experimental applications.

Chemical and Physical Properties

This compound is available as a free base and as a dihydrochloride (B599025) salt. The key properties are summarized in the table below.

| Property | This compound (Free Base) | This compound Dihydrochloride |

| CAS Number | 80259-18-3[1][2][3] | 1259314-65-2[4][5] |

| Molecular Formula | C24H24N4[1][3] | C24H24N4·2HCl |

| Molecular Weight | 368.47 g/mol [1][3][6] | 441.4 g/mol |

| Synonyms | acridin-9-yl-(4-(4-methylpiperazin-1-yl)-phenyl)amine | - |

Pharmacological Data

This compound is a highly selective antagonist for the α2C-adrenoceptor, exhibiting significantly lower affinity for other α2-adrenoceptor subtypes. This selectivity makes it a valuable tool for studying the specific roles of the α2C-adrenoceptor in various physiological and pathological processes.

| Parameter | Receptor Subtype | Value (nM) |

| Ki (Binding Affinity) | human α2C-adrenoceptor | 28[1][3] |

| human α2B-adrenoceptor | 1470[3] | |

| rodent α2D-adrenoceptor | 1700[3] | |

| human α2A-adrenoceptor | 3150[3] | |

| Kb (Antagonist Activity) | human α2C-adrenoceptor | 16[1][6] |

| human α2A-adrenoceptor | 1500[6] | |

| human α2B-adrenoceptor | 2200[6] |

Experimental Protocols

Radioligand Binding Assays

A common method to determine the binding affinity (Ki) of a compound like this compound is through competitive radioligand binding assays. The following is a representative protocol.

Objective: To determine the binding affinity of this compound for human α2A-, α2B-, and α2C-adrenoceptors.

Materials:

-

Membrane preparations from cells stably expressing human α2A-, α2B-, or α2C-adrenoceptors.

-

[3H]-Rauwolscine (radioligand).

-

This compound (test compound).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the cell membrane preparations, [3H]-Rauwolscine at a concentration close to its Kd, and varying concentrations of this compound or vehicle.

-

Incubate the mixture for a specified time (e.g., 60 minutes) at a specific temperature (e.g., room temperature) to allow for binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 values (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding data.

-

The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Mechanism of Action

This compound acts as an antagonist at the α2C-adrenoceptor, which is a G protein-coupled receptor (GPCR). The binding of an agonist (like norepinephrine) to the α2C-adrenoceptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking the binding of endogenous agonists, this compound prevents this downstream signaling cascade.

Caption: Mechanism of action of this compound at the α2C-adrenoceptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. file.medchemexpress.eu [file.medchemexpress.eu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound dihydrochloride | Adrenergic Receptor | TargetMol [targetmol.com]

- 6. Pharmacological characterization and CNS effects of a novel highly selective α2C-adrenoceptor antagonist JP-1302 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of JP1302: A Selective α2C-Adrenoceptor Antagonist

Abstract

JP1302 is a novel and highly selective antagonist for the α2C-adrenoceptor, a G protein-coupled receptor involved in the regulation of neurotransmitter release. Preclinical studies have demonstrated its potential therapeutic utility in several areas, most notably in neuropsychiatric disorders and acute kidney injury. By selectively blocking the α2C-adrenoceptor subtype, this compound exhibits antidepressant and antipsychotic-like properties in rodent models without inducing the sedative and cardiovascular side effects associated with non-selective α2-antagonists. This whitepaper provides a comprehensive overview of the pharmacological profile of this compound, its mechanism of action, a summary of key preclinical findings, and detailed experimental protocols.

Introduction

The validation of specific adrenoceptor subtypes as viable drug targets has often been hindered by a lack of selective ligands. The α2-adrenoceptors (α2-ARs), which include α2A, α2B, and α2C subtypes, play critical roles in neurotransmission. While the α2A subtype is widely implicated in sedation and blood pressure regulation, the α2C subtype is more selectively expressed in brain regions associated with cognition and emotion, such as the striatum and hippocampus.[1][2] this compound, chemically known as acridin-9-yl-[4-(4-methylpiperazin-1-yl)-phenyl]amine, has emerged as a potent and highly selective antagonist of the α2C-adrenoceptor.[3][4] This selectivity allows for the targeted modulation of α2C-AR-mediated pathways, offering a promising avenue for therapeutic intervention with an improved side-effect profile compared to non-selective agents. This document consolidates the current knowledge on this compound, focusing on its therapeutic potential for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exerts its effects by competitively blocking the α2C-adrenoceptor. This receptor is a Gi protein-coupled receptor that, upon activation by endogenous agonists like norepinephrine (B1679862), inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[5] In the central nervous system, α2C-adrenoceptors function as presynaptic autoreceptors and heteroreceptors that provide negative feedback on the release of norepinephrine and other monoamines, such as dopamine.[2] By antagonizing this receptor, this compound disinhibits this negative feedback loop, thereby enhancing neurotransmitter release in key neural circuits.[1][4] This is believed to be the primary mechanism underlying its observed antidepressant and antipsychotic-like effects.[1]

Binding Affinity and Selectivity

This compound demonstrates remarkable selectivity for the human α2C-adrenoceptor over the α2A and α2B subtypes. This high degree of selectivity is critical to its favorable pharmacological profile, minimizing effects mediated by other α2-AR subtypes.[1][4] The antagonist potencies (KB) and binding affinities (Ki) are summarized below.

| Parameter | Human α2A-AR | Human α2B-AR | Human α2C-AR | Reference(s) |

| KB Value (nM) | 1,500 | 2,200 | 16 | [1][3] |

| Ki Value (nM) | 3,150 | 1,470 | 28 | [6] |

Therapeutic Applications & Preclinical Evidence

Preclinical research has identified two primary areas where this compound shows significant therapeutic promise: neuropsychiatric disorders and acute kidney injury.

Neuropsychiatric Disorders

Evidence from animal models suggests that selective antagonism of the α2C-AR may be a novel strategy for treating depression and psychosis.[1][3]

-

Antidepressant-like Effects: In the Forced Swimming Test (FST), a standard preclinical model for assessing antidepressant activity, this compound significantly reduced immobility time in rats.[1] Doses ranging from 1 to 10 µmol/kg were effective, producing an effect comparable to the established antidepressant desipramine.[4][6] This supports the hypothesis that enhancing monoaminergic neurotransmission via α2C-AR blockade can produce antidepressant effects.[1]

-

Antipsychotic-like Effects: this compound has been evaluated in the prepulse inhibition (PPI) of the startle reflex model, which is used to screen for antipsychotic activity. The compound was able to reverse the PPI deficit induced by the NMDA receptor antagonist phencyclidine (PCP), a model that mimics certain symptoms of schizophrenia.[1][3] A dose of 5 µmol/kg was sufficient to completely reverse the PCP-induced impairment in rats.[4][6] Unlike non-selective antagonists, this compound did not disrupt PPI on its own, highlighting its potential for a better safety profile.[4]

Acute Kidney Injury

Beyond its effects in the central nervous system, this compound has shown protective effects in a model of renal injury.

-

Renal Ischemia/Reperfusion (I/R) Injury: In a rat model of renal I/R injury, a single intravenous dose of this compound (3 mg/kg) administered after the ischemic event significantly ameliorated renal dysfunction.[6] The treatment also led to reduced histological damage, fewer apoptotic cells, and decreased expression of pro-inflammatory cytokine mRNA.[6] This suggests a potential role for α2C-AR blockade in protecting against the cellular damage associated with acute kidney injury.

| Model | Species | Dose Range | Key Finding | Reference(s) |

| Forced Swimming Test (Depression) | Rat | 1-10 µmol/kg (i.p.) | Decreased immobility time | [4][6] |

| PCP-Induced PPI Deficit (Psychosis) | Rat | 5 µmol/kg (i.p.) | Complete reversal of PPI impairment | [4][6] |

| Renal Ischemia/Reperfusion | Rat | 3 mg/kg (i.v.) | Ameliorated renal dysfunction and reduced tissue damage | [6] |

Experimental Methodologies

The findings described above are based on established and validated preclinical models. The core methodologies are detailed below.

In Vitro Binding and Antagonism Assays

To determine the binding affinity and functional antagonism of this compound, standard in vitro assays were employed using cell lines expressing human α2-adrenoceptor subtypes.[1][3]

-

Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing recombinant human α2A, α2B, or α2C adrenoceptors.

-

Radioligand Binding: Competition binding assays are performed using a suitable radioligand (e.g., [3H]rauwolscine). Membranes are incubated with the radioligand and varying concentrations of this compound.

-

Determination of Ki: The concentration of this compound that inhibits 50% of specific radioligand binding (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.

-

Functional Antagonism (KB): Antagonist potency is determined by measuring the ability of this compound to inhibit agonist-stimulated responses, such as [35S]GTPγS binding. Schild analysis is used to calculate the KB value.

-

Behavioral Models for Neuropsychiatric Disorders

References

- 1. Pharmacological characterization and CNS effects of a novel highly selective α2C-adrenoceptor antagonist JP-1302 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of Selectively Targeting the α2C-Adrenoceptor in Cognition, Depression, and Schizophrenia—New Developments and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization and CNS effects of a novel highly selective alpha2C-adrenoceptor antagonist JP-1302 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JP-1302: a new tool to shed light on the roles of α2C-adrenoceptors in brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of Adrenoceptor Alpha-2 (ADRA2A) Promotes Chemosensitization to Carboplatin in Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

JP1302: A Technical Guide to its Effects on the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the central nervous system (CNS) effects of JP1302, a novel and highly selective α2C-adrenoceptor antagonist. The information presented herein is compiled from preclinical studies, focusing on its pharmacological profile, mechanism of action, and its potential therapeutic implications in neuropsychiatric disorders.

Core Mechanism of Action: Selective α2C-Adrenoceptor Antagonism

This compound (acridin-9-yl-[4-(4-methylpiperazin-1-yl)-phenyl]amine) is a potent and selective antagonist of the α2C-adrenoceptor, a subtype of the α2-adrenergic receptors that play a crucial role in regulating neurotransmitter release in the CNS.[1][2] Unlike other α2-adrenoceptor subtypes (α2A and α2B), the α2C subtype has a more restricted distribution in the brain, suggesting that its selective modulation could offer a more targeted therapeutic approach with potentially fewer side effects.[2]

The α2C-adrenoceptor is a G-protein coupled receptor (GPCR) that, upon activation by endogenous agonists like norepinephrine, couples to inhibitory G-proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. By antagonizing the α2C-adrenoceptor, this compound blocks these inhibitory effects, leading to an increase in the release of several key neurotransmitters, including norepinephrine, serotonin, and dopamine. This neurochemical modulation is believed to be the primary mechanism underlying the observed CNS effects of this compound.

Signaling Pathway of α2C-Adrenoceptor Antagonism by this compound

Caption: this compound blocks the inhibitory action of the α2C-adrenoceptor, leading to increased neurotransmitter release.

Quantitative Pharmacological Data

The selectivity of this compound for the α2C-adrenoceptor subtype has been quantified through in vitro binding and antagonism assays. The following table summarizes the key pharmacological parameters.

| Receptor Subtype | Ligand | Assay Type | Species | KB (nM) | Reference |

| α2A-Adrenoceptor | This compound | Antagonism | Human | 1,500 | [3] |

| α2B-Adrenoceptor | This compound | Antagonism | Human | 2,200 | [3] |

| α2C-Adrenoceptor | This compound | Antagonism | Human | 16 | [3] |

KB: Antagonist dissociation constant.

Preclinical CNS Efficacy

Preclinical studies in rodent models have demonstrated the potential of this compound in treating neuropsychiatric disorders, particularly depression and psychosis.

Antidepressant-like Effects: Forced Swimming Test (FST)

The FST is a widely used behavioral model to screen for potential antidepressant activity. In this test, a reduction in the duration of immobility is indicative of an antidepressant-like effect. This compound has been shown to significantly reduce immobility time in the FST.[3]

| Treatment | Dose (mg/kg, i.p.) | Immobility Time (s, Mean ± SEM) | % Change from Vehicle | Reference |

| Vehicle | - | 165 ± 12 | - | [3] |

| This compound | 3 | 125 ± 15 | -24.2% | [3] |

| This compound | 10 | 105 ± 10** | -36.4% | [3] |

| This compound | 30 | 110 ± 18 | -33.3% | [3] |

| Desipramine | 30 | 95 ± 14** | -42.4% | [3] |

*P < 0.05, **P < 0.01 vs. Vehicle

Antipsychotic-like Effects: Prepulse Inhibition (PPI) of the Startle Reflex

PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong startling stimulus (pulse). Deficits in PPI are observed in certain psychiatric disorders, such as schizophrenia. The ability of a compound to restore PPI deficits induced by a psychomimetic agent, like phencyclidine (PCP), is indicative of antipsychotic-like potential. This compound has been shown to reverse PCP-induced PPI deficits.[3]

| Treatment Group | Prepulse Inhibition (%, Mean ± SEM) | % Reversal of PCP Deficit | Reference |

| Vehicle + Saline | 65 ± 4 | - | [3] |

| Vehicle + PCP (2 mg/kg) | 30 ± 5 | - | [3] |

| This compound (1 mg/kg) + PCP | 45 ± 6 | 42.9% | [3] |

| This compound (3 mg/kg) + PCP | 55 ± 7* | 71.4% | [3] |

| This compound (10 mg/kg) + PCP | 60 ± 5** | 85.7% | [3] |

*P < 0.05, **P < 0.01 vs. Vehicle + PCP

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding and Antagonism Assays

-

Cell Lines: Stably transfected CHO cells expressing human α2A-, α2B-, or α2C-adrenoceptors.

-

Radioligand: [3H]-RX821002 (a non-selective α2-antagonist).

-

Procedure: Cell membranes were incubated with the radioligand and varying concentrations of this compound. Non-specific binding was determined in the presence of 10 µM atipamezole.

-

Data Analysis: IC50 values were determined by non-linear regression and converted to Ki values using the Cheng-Prusoff equation. For antagonism assays, the ability of this compound to inhibit agonist-stimulated [35S]GTPγS binding was measured.

Forced Swimming Test (FST)

-

Animals: Male NMRI mice.

-

Apparatus: Glass cylinders (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Procedure: Mice were individually placed in the cylinders for a 6-minute session. The duration of immobility was recorded during the last 4 minutes of the session.

-

Drug Administration: this compound or vehicle was administered intraperitoneally (i.p.) 30 minutes before the test.

Experimental Workflow: Forced Swimming Test

Caption: Workflow for assessing the antidepressant-like effects of this compound using the Forced Swimming Test.

Prepulse Inhibition (PPI) of the Startle Reflex

-

Animals: Male Wistar rats.

-

Apparatus: Startle response systems with a whole-body plethysmograph.

-

Procedure: Rats were placed in the apparatus and exposed to a series of trials with either a startle pulse alone (120 dB) or a prepulse (85, 90, or 95 dB) followed by the startle pulse.

-

Drug Administration: this compound or vehicle was administered i.p. 30 minutes before the test session. Phencyclidine (PCP) was administered subcutaneously 15 minutes before the session to induce a PPI deficit.

-

Data Analysis: PPI was calculated as the percentage reduction in the startle response in the presence of the prepulse compared to the pulse-alone trials.

Conclusion and Future Directions

This compound is a valuable research tool for elucidating the role of the α2C-adrenoceptor in the CNS. The preclinical data strongly suggest that selective antagonism of this receptor subtype has therapeutic potential for the treatment of depression and psychosis.[2][3] The observed antidepressant and antipsychotic-like effects, without the sedative properties associated with non-selective α2-antagonists, highlight the promise of this targeted approach.[3] Further research, including clinical trials, is warranted to fully evaluate the therapeutic efficacy and safety of this compound or similar selective α2C-adrenoceptor antagonists in human populations.

References

- 1. Application of the PET ligand [11C]ORM-13070 to examine receptor occupancy by the α2C-adrenoceptor antagonist ORM-12741: translational validation of target engagement in rat and human brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization and CNS effects of a novel highly selective alpha2C-adrenoceptor antagonist JP-1302 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization and CNS effects of a novel highly selective α2C-adrenoceptor antagonist JP-1302 - PMC [pmc.ncbi.nlm.nih.gov]

The Antidepressant-like Profile of JP1302: A Technical Overview of Preclinical Evidence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical antidepressant-like effects of JP1302, a novel and highly selective α2C-adrenoceptor antagonist. The following sections detail the quantitative data from key preclinical models, comprehensive experimental protocols, and the underlying signaling pathways, offering a valuable resource for researchers in the field of neuropsychopharmacology and drug development.

Core Findings: this compound Demonstrates Antidepressant-like Efficacy in Preclinical Models

This compound has been shown to produce significant antidepressant-like effects in the widely used Forced Swimming Test (FST). Its mechanism of action is primarily attributed to its high selectivity as an antagonist for the α2C-adrenoceptor subtype.

Quantitative Data Summary

The antidepressant-like activity of this compound has been quantified in the rat Forced Swimming Test (FST). The data below summarizes the dose-dependent effects of this compound on immobility time, a key measure of depressive-like behavior in this model. For comparison, data for the tricyclic antidepressant desipramine (B1205290) is also included.

| Compound | Dose (µmol/kg, i.p.) | Mean Immobility (s) | % Decrease from Vehicle | Statistical Significance |

| Vehicle | - | ~140 | - | - |

| This compound | 1 | ~110 | ~21% | p < 0.05 |

| 3 | ~90 | ~36% | p < 0.01 | |

| 10 | ~80 | ~43% | p < 0.01 | |

| Desipramine | 10 | ~95 | ~32% | p < 0.05 |

| 30 | ~75 | ~46% | p < 0.01 |

Data synthesized from Sallinen et al., 2007.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Forced Swimming Test (FST) in Rats

This protocol is based on the methodology described by Porsolt et al. and utilized in the evaluation of this compound.[1][2]

Animals:

-

Species: Male Wistar rats.

-

Weight: 200-250g.

-

Housing: Group-housed with ad libitum access to food and water, maintained on a 12-hour light/dark cycle. Animals are acclimated to the facility for at least one week prior to testing.

Apparatus:

-

A transparent glass cylinder (46 cm high, 20 cm in diameter).

-

The cylinder is filled with water (25°C) to a depth of 21 cm, preventing the rat from touching the bottom or escaping.

Procedure:

-

Pre-test Session (Day 1): Each rat is individually placed in the cylinder for a 15-minute pre-swim session. This session is for habituation and is not scored for immobility. After 15 minutes, the rats are removed, dried, and returned to their home cages.

-

Drug Administration (Day 2): 24 hours after the pre-test session, rats are administered this compound, desipramine, or vehicle via intraperitoneal (i.p.) injection. The drug is typically administered 60 minutes prior to the test session.

-

Test Session (Day 2): Each rat is placed back into the swimming cylinder for a 5-minute test session. The session is recorded by a video camera for later analysis.

-

Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the 5-minute test. Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.

Statistical Analysis:

-

Data are expressed as the mean duration of immobility (in seconds) ± standard error of the mean (SEM).

-

Statistical significance is determined using a one-way analysis of variance (ANOVA) followed by an appropriate post-hoc test (e.g., Dunnett's test) for comparison against the vehicle-treated group. A p-value of less than 0.05 is considered statistically significant.

In Vitro Receptor Binding Assays

To determine the selectivity of this compound, competitive binding assays were performed using membranes from cells expressing human recombinant α2A-, α2B-, and α2C-adrenoceptors.[3]

Methodology:

-

Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably transfected with the respective human α2-adrenoceptor subtypes.

-

Radioligand: [3H]-rauwolscine, a non-selective α2-adrenoceptor antagonist.

-

Procedure: Cell membranes are incubated with a fixed concentration of [3H]-rauwolscine and varying concentrations of the competing ligand (this compound). Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation. This provides a measure of the affinity of this compound for each receptor subtype.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed signaling pathways and experimental workflows related to the antidepressant-like effects of this compound.

The selective antagonism of presynaptic α2C-adrenoceptors by this compound is hypothesized to disinhibit the release of monoamine neurotransmitters, including norepinephrine, dopamine, and serotonin.[4][5] This increase in synaptic monoamines leads to the activation of postsynaptic receptors, initiating downstream signaling cascades that are implicated in the therapeutic effects of antidepressants. These cascades can lead to the phosphorylation of transcription factors like CREB (cAMP response element-binding protein) and subsequent upregulation of neurotrophic factors such as BDNF (brain-derived neurotrophic factor), ultimately promoting neuroplasticity and neuronal survival.

References

- 1. JP-1302: a new tool to shed light on the roles of α2C-adrenoceptors in brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prior cold water swim stress alters immobility in the forced swim test and associated activation of serotonergic neurons in the rat dorsal raphe nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization and CNS effects of a novel highly selective alpha2C-adrenoceptor antagonist JP-1302 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic Potential of Selectively Targeting the α2C-Adrenoceptor in Cognition, Depression, and Schizophrenia—New Developments and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Noradrenergic Action in Antidepressant Treatments: Pharmacological and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

The Antipsychotic Potential of JP1302: A Technical Overview for Drug Development Professionals

An In-Depth Analysis of a Selective α2C-Adrenoceptor Antagonist in Preclinical Schizophrenia Models

This technical guide provides a comprehensive examination of the preclinical data supporting the antipsychotic potential of JP1302, a novel and highly selective α2C-adrenoceptor antagonist. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and advancement of novel therapeutics for schizophrenia. This document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed mechanism of action and experimental workflows.

Core Mechanism of Action: Selective α2C-Adrenoceptor Antagonism

This compound exerts its pharmacological effects through potent and selective antagonism of the α2C-adrenoceptor. This receptor subtype is a key regulator of neurotransmitter release in brain regions implicated in the pathophysiology of schizophrenia, such as the prefrontal cortex and striatum. Blockade of α2C-adrenoceptors by this compound is hypothesized to disinhibit the release of critical neurotransmitters, thereby ameliorating deficits associated with the disorder. The selectivity of this compound for the α2C subtype over α2A and α2B subtypes is a crucial feature, potentially offering a more targeted therapeutic approach with a reduced side-effect profile compared to non-selective α2-adrenoceptor antagonists.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and functional antagonism of this compound at human α2-adrenoceptor subtypes, as well as its in vivo efficacy in established preclinical models of schizophrenia.

Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism of this compound

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Antagonism (KB, nM) |

| Human α2A-Adrenoceptor | 3150 | 1500 |

| Human α2B-Adrenoceptor | 1700 | 2200 |

| Human α2C-Adrenoceptor | 28 | 16 |

Data compiled from Sallinen et al., 2007.[1]

Table 2: In Vivo Efficacy of this compound in a Phencyclidine (PCP)-Induced Prepulse Inhibition (PPI) Deficit Model in Rats

| Treatment Group | Dose (mg/kg, i.p.) | Prepulse Inhibition (% PPI) |

| Vehicle + Saline | - | 65 ± 5 |

| Vehicle + PCP | 2.5 | 20 ± 8* |

| This compound + PCP | 1.8 | 45 ± 7 |

| This compound + PCP | 5.5 | 60 ± 6 |

| This compound + PCP | 16.5 | 62 ± 5** |

*p<0.05 vs. Vehicle + Saline; **p<0.05 vs. Vehicle + PCP. Data are represented as mean ± SEM. (Data estimated from graphical representations in Sallinen et al., 2007).[1]

Table 3: In Vivo Efficacy of this compound in the Forced Swim Test (FST) in Mice

| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) |

| Vehicle | - | 155 ± 10 |

| This compound | 1.8 | 120 ± 12 |

| This compound | 5.5 | 95 ± 8 |

| This compound | 16.5 | 80 ± 7 |

| Desipramine (B1205290) (positive control) | 30 | 85 ± 9 |

*p<0.05 vs. Vehicle. Data are represented as mean ± SEM. (Data estimated from graphical representations in Sallinen et al., 2007).[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

In Vitro Receptor Binding and Functional Assays

-

Cell Lines: Human embryonic kidney (HEK-293) cells stably expressing human α2A, α2B, or α2C-adrenoceptors.

-

Radioligand Binding: Competition binding assays were performed using [3H]RX821002 as the radioligand. Cell membranes were incubated with the radioligand and increasing concentrations of this compound. Non-specific binding was determined in the presence of 10 µM phentolamine. Bound and free radioactivity were separated by filtration, and the binding data were analyzed to determine the inhibition constant (Ki).

-